1-[4-(4-methoxyphenyl)butan-2-yl]-4-phenylpiperazine
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Overview
Description
1-[4-(4-methoxyphenyl)butan-2-yl]-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxyphenyl)butan-2-yl]-4-phenylpiperazine typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylbutan-2-one with phenylpiperazine under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methoxyphenyl)butan-2-yl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(4-methoxyphenyl)butan-2-yl]-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes[][6].
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxyphenyl)butan-2-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-2-butanone: Known for its use in flavor and fragrance industries.
4-(4-methoxyphenyl)-1-butanol: Utilized in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness
Its structure allows for diverse chemical reactivity and interactions with biological systems, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)butan-2-yl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-18(8-9-19-10-12-21(24-2)13-11-19)22-14-16-23(17-15-22)20-6-4-3-5-7-20/h3-7,10-13,18H,8-9,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBAVEWNVDNECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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